![molecular formula C4H10ClF2NS B13496264 (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine structure. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the difluoromethyl group through a nucleophilic substitution reaction. This is followed by the formation of the sulfanyl group and subsequent attachment to the propan-1-amine backbone. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure settings to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to alter the amine functionality.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or hydrocarbons.
Scientific Research Applications
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(trifluoromethyl)sulfanyl]propan-1-amine hydrochloride
- (2S)-2-[(methylthio)sulfanyl]propan-1-amine hydrochloride
- (2S)-2-[(ethylthio)sulfanyl]propan-1-amine hydrochloride
Uniqueness
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C4H10ClF2NS |
|---|---|
Molecular Weight |
177.64 g/mol |
IUPAC Name |
(2S)-2-(difluoromethylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NS.ClH/c1-3(2-7)8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
PIQGXGHGXZHBAD-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](CN)SC(F)F.Cl |
Canonical SMILES |
CC(CN)SC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


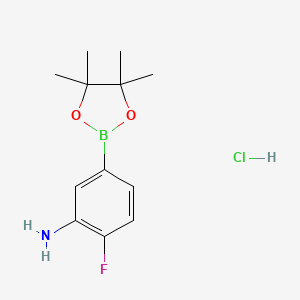
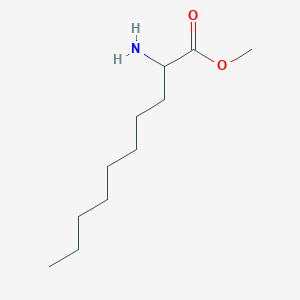

![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
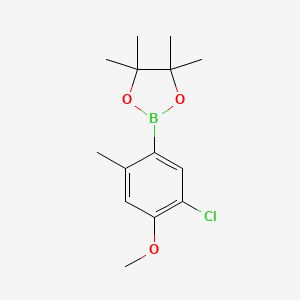
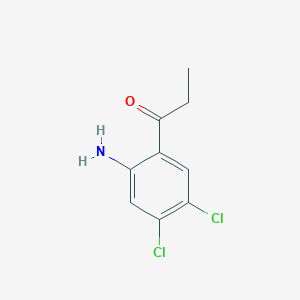
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
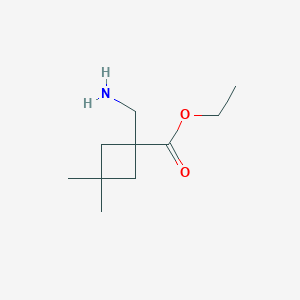
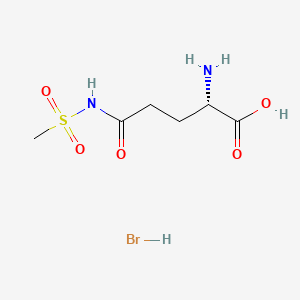
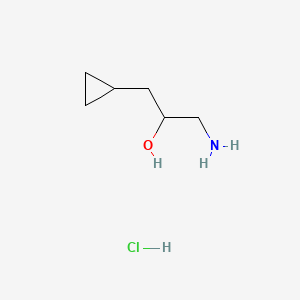
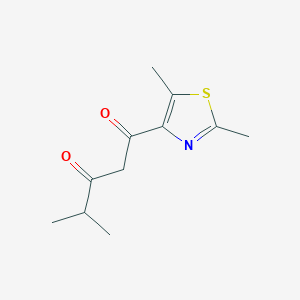
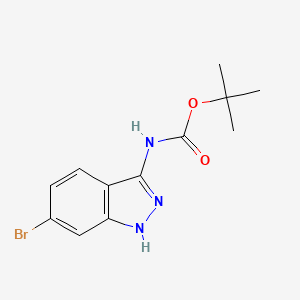
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

